3,4-Dibromotoluene
Overview
Description
3,4-Dibromotoluene: is an organic compound with the molecular formula C7H6Br2 . It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by bromine atoms at the 3 and 4 positions. This compound appears as a colorless solid with a characteristic odor and is sparingly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromotoluene can be synthesized through various methods. One common method involves the bromination of toluene using bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the diazotization of 3,4-diaminotoluene followed by treatment with cuprous bromide in hydrobromic acid .
Industrial Production Methods: In industrial settings, this compound is typically produced through the bromination of toluene. The reaction is carried out in a controlled environment to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds such as 3,4-dihydroxytoluene.
Oxidation: Formation of 3,4-dibromobenzoic acid or 3,4-dibromobenzaldehyde.
Reduction: Formation of toluene derivatives.
Scientific Research Applications
Chemistry: 3,4-Dibromotoluene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: While specific applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activities and pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of 3,4-Dibromotoluene primarily involves its reactivity as an aryl bromide. The bromine atoms on the benzene ring make it susceptible to nucleophilic substitution reactions. The compound can also undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing bromine atoms, which activate the benzene ring towards electrophiles .
Comparison with Similar Compounds
- 2,5-Dibromotoluene
- 2,6-Dibromotoluene
- 3,5-Dibromotoluene
- 4-Bromotoluene
Comparison: 3,4-Dibromotoluene is unique due to the specific positioning of the bromine atoms at the 3 and 4 positions on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2,5-Dibromotoluene and 2,6-Dibromotoluene have different reactivity patterns due to the different positions of the bromine atoms .
Properties
IUPAC Name |
1,2-dibromo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCPXNOCWDGYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209782 | |
Record name | Benzene, 1,2-dibromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60956-23-2 | |
Record name | 1,2-Dibromo-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60956-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dibromo-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60956-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2-dibromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3,4-dibromotoluene in benzoxazole synthesis according to the research?
A1: The research paper explores copper-catalyzed domino annulation reactions for benzoxazole synthesis. While not the primary focus of the study, this compound's reactivity was investigated using the first approach described. This approach involved the copper-catalyzed reaction of 1,2-dihaloarenes with primary amides. The researchers found that while this method worked for 1,2-dibromobenzene, it was not regioselective for this compound. [] This means that the reaction did not selectively target one specific bromine atom over the other, leading to a mixture of products. This lack of regioselectivity limited the method's usefulness for this compound and highlighted the need for alternative approaches.
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